Pentopril

Description

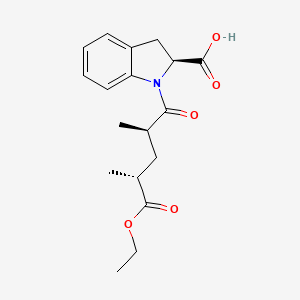

Structure

3D Structure

Properties

CAS No. |

82924-03-6 |

|---|---|

Molecular Formula |

C18H23NO5 |

Molecular Weight |

333.4 g/mol |

IUPAC Name |

(2S)-1-[(2R,4R)-5-ethoxy-2,4-dimethyl-5-oxopentanoyl]-2,3-dihydroindole-2-carboxylic acid |

InChI |

InChI=1S/C18H23NO5/c1-4-24-18(23)12(3)9-11(2)16(20)19-14-8-6-5-7-13(14)10-15(19)17(21)22/h5-8,11-12,15H,4,9-10H2,1-3H3,(H,21,22)/t11-,12-,15+/m1/s1 |

InChI Key |

NVXFXLSOGLFXKQ-JMSVASOKSA-N |

SMILES |

CCOC(=O)C(C)CC(C)C(=O)N1C(CC2=CC=CC=C21)C(=O)O |

Isomeric SMILES |

CCOC(=O)[C@H](C)C[C@@H](C)C(=O)N1[C@@H](CC2=CC=CC=C21)C(=O)O |

Canonical SMILES |

CCOC(=O)C(C)CC(C)C(=O)N1C(CC2=CC=CC=C21)C(=O)O |

Synonyms |

1-(4-(ethoxycarbonyl)-2-methylpentanoyl)-2,3-dihydroindole-2-carboxylic acid CGS 13945 CGS-13945 pentopril |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Pentopril: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

December 14, 2025

Abstract

Pentopril is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor that demonstrates antihypertensive activity. As a prodrug, this compound undergoes in vivo hydrolysis to its active metabolite, pentoprilat (CGS 13934), which is responsible for its therapeutic effects. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on the biochemical interactions, relevant signaling pathways, and available quantitative data. While the clinical development of this compound was discontinued, a comprehensive understanding of its pharmacological profile remains valuable for the ongoing development of novel ACE inhibitors.

Introduction

Angiotensin-converting enzyme (ACE) is a key regulator of blood pressure and cardiovascular homeostasis. It is a central component of the renin-angiotensin-aldosterone system (RAAS), responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. ACE also inactivates the vasodilator bradykinin. Inhibition of ACE is a well-established therapeutic strategy for the management of hypertension and other cardiovascular disorders. This compound was developed as a non-sulfhydryl ACE inhibitor, distinguishing it from early ACE inhibitors like captopril which contain a sulfhydryl group associated with certain adverse effects.

Mechanism of Action

The pharmacological activity of this compound is mediated by its active metabolite, pentoprilat.[1]

Prodrug Activation

This compound is administered in an inactive ester form. Following oral administration, it is rapidly absorbed and subsequently hydrolyzed in the body to form the active diacid metabolite, pentoprilat.[1][2] This conversion is essential for the drug's activity, as this compound itself has no significant affinity for ACE.

Competitive Inhibition of ACE

Pentoprilat acts as a competitive inhibitor of angiotensin-converting enzyme.[1][3] It competes with the natural substrate, angiotensin I, for binding to the active site of ACE. By binding to the enzyme, pentoprilat prevents the conversion of angiotensin I to angiotensin II.

Downstream Physiological Effects

The inhibition of ACE by pentoprilat leads to a cascade of physiological effects that contribute to its antihypertensive action:

-

Reduced Angiotensin II Levels: By blocking the formation of angiotensin II, a potent vasoconstrictor, pentoprilat leads to vasodilation and a decrease in total peripheral resistance, thereby lowering blood pressure.[1]

-

Decreased Aldosterone Secretion: Angiotensin II stimulates the release of aldosterone from the adrenal cortex. Aldosterone promotes sodium and water retention. By reducing angiotensin II levels, pentoprilat indirectly decreases aldosterone secretion, leading to increased sodium and water excretion and a reduction in blood volume.[1]

-

Potentiation of Bradykinin: ACE is also responsible for the degradation of bradykinin, a potent vasodilator. Inhibition of ACE by pentoprilat leads to an accumulation of bradykinin, which further contributes to vasodilation and the overall blood pressure-lowering effect.

Quantitative Data

The inhibitory potency and pharmacokinetic profile of this compound and its active metabolite have been characterized in preclinical and clinical studies.

| Parameter | Value | Species | Notes | Reference |

| Pentoprilat (CGS 13934) | ||||

| IC50 for ACE Inhibition | 53 ng/mL | Human | Concentration for half-maximal inhibition of plasma ACE activity. | [4] |

| IC50 for ACE Inhibition | 0.11 µg/mL (3.6 x 10-7 M) | Rat | Mean concentration for 50% of maximum inhibition of the pressor response to angiotensin I. | [2] |

| This compound (CGS 13945) | ||||

| Apparent Volume of Distribution | 0.83 L/kg | Human | Following oral administration. | [4] |

| Oral Clearance | ~0.79 L/hr/kg | Human | [4] | |

| Pharmacokinetic Half-life | < 1 hour | Human | [4] | |

| Urinary Recovery (125-250 mg dose) | 21% (± 5%) | Human | [4] | |

| Pentoprilat (CGS 13934) | ||||

| Pharmacokinetic Half-life | ~2 hours | Human | [4] | |

| Urinary Recovery (from this compound 125-250 mg dose) | 40% (± 5%) | Human | [4] | |

| Apparent Bioavailability (from this compound) | 66% | Rat | [2] |

Experimental Protocols

While specific, detailed protocols for the characterization of pentoprilat are not extensively published, the following represents a generalized methodology for determining the in vitro ACE inhibitory activity of a compound, based on the widely used Cushman and Cheung method.

In Vitro ACE Inhibition Assay (Generalized Protocol)

Principle:

This spectrophotometric assay is based on the hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE to yield hippuric acid and the dipeptide histidyl-leucine. The amount of hippuric acid produced is quantified by measuring its absorbance at 228 nm after extraction.

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-Histidyl-L-Leucine (HHL)

-

Test compound (e.g., Pentoprilat)

-

Positive control (e.g., Captopril)

-

Sodium Borate Buffer (pH 8.3)

-

Hydrochloric Acid (HCl)

-

Ethyl Acetate

Procedure:

-

Reagent Preparation: Prepare stock solutions of ACE, HHL, the test compound, and the positive control in the appropriate buffer.

-

Assay Reaction:

-

In a microcentrifuge tube, combine a buffered solution of HHL and the test compound at various concentrations.

-

Pre-incubate the mixture at 37°C for a specified time (e.g., 5-10 minutes).

-

Initiate the enzymatic reaction by adding a solution of ACE.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Reaction Termination: Stop the reaction by adding a solution of HCl.

-

Extraction: Add ethyl acetate to the reaction mixture and vortex to extract the hippuric acid into the organic phase.

-

Quantification:

-

Centrifuge the mixture to separate the layers.

-

Carefully transfer the upper ethyl acetate layer to a new tube.

-

Evaporate the ethyl acetate.

-

Reconstitute the dried hippuric acid in a suitable solvent (e.g., deionized water).

-

Measure the absorbance of the solution at 228 nm using a UV-Vis spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of ACE inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Visualizations

Signaling Pathway of this compound's Action

Caption: The signaling pathway of this compound's mechanism of action.

Experimental Workflow for ACE Inhibition Assay

Caption: A generalized experimental workflow for an in vitro ACE inhibition assay.

Conclusion

This compound, through its active metabolite pentoprilat, is a competitive inhibitor of angiotensin-converting enzyme. Its mechanism of action is well-aligned with other drugs in its class, primarily functioning by disrupting the renin-angiotensin-aldosterone system to produce a hypotensive effect. Although its clinical development was not pursued to market approval, the study of this compound has contributed to the broader understanding of non-sulfhydryl ACE inhibitors. The quantitative data available for pentoprilat's interaction with ACE provides a benchmark for the potency of this class of compounds. Further research into the specific reasons for its discontinuation could offer valuable insights for future drug development programs.

References

- 1. This compound | C18H23NO5 | CID 6917815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Disposition of this compound, a new orally active angiotensin-converting enzyme inhibitor, and its active metabolite in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human angiotensin I competes with two non-thiol converting enzyme inhibitors (CGS 13934 & MK-422) to inhibit the angiotensin-converting enzyme activity of human plasma [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and pharmacodynamics of this compound, a new angiotensin-converting-enzyme inhibitor in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Non-Sulfhydryl ACE Inhibitor: A Technical Guide to the Discovery and Synthesis of Pentopril

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentopril (CGS-13945) is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor developed for the management of hypertension. As a prodrug, it is metabolically hydrolyzed to its active diacid metabolite, pentoprilat (CGS 13934), which exerts its therapeutic effect by blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthetic pathway of this compound, with a focus on the experimental data and methodologies relevant to researchers in the field of drug development.

Discovery and Rationale

The development of this compound emerged from the extensive research efforts to identify potent and orally active ACE inhibitors with improved side-effect profiles compared to the first-generation sulfhydryl-containing agents like captopril. The discovery process was guided by the established pharmacophore model for ACE inhibitors, which includes a zinc-binding group, a C-terminal carboxylate mimic, and specific hydrophobic interactions within the enzyme's active site.

The key innovation in the design of this compound was the replacement of the proline moiety, common in many ACE inhibitors, with an indoline-2-carboxylic acid scaffold. This modification aimed to enhance the lipophilicity and potentially improve the pharmacokinetic properties of the compound. The indoline ring system serves as a bioisostere for the proline ring, maintaining the necessary stereochemical orientation for effective binding to the ACE active site.

This compound was identified as a promising candidate due to its potent in vivo activity after oral administration, attributable to its efficient conversion to the active metabolite, pentoprilat.

Mechanism of Action and Pharmacodynamics

This compound itself is inactive, but upon oral administration, it is rapidly absorbed and hydrolyzed by esterases to its active diacid form, pentoprilat (CGS 13934).[1] Pentoprilat is a potent and competitive inhibitor of ACE. The inhibition of ACE leads to a decrease in the production of angiotensin II, a powerful vasoconstrictor and stimulator of aldosterone release. This results in vasodilation, reduced sodium and water retention, and a consequent lowering of blood pressure.

The renin-angiotensin system (RAS) is a critical regulator of blood pressure. The inhibitory action of pentoprilat on this system is depicted in the signaling pathway below.

Caption: The Renin-Angiotensin System and the inhibitory action of Pentoprilat.

Quantitative Biological Data

The inhibitory potency of this compound's active metabolite, pentoprilat (CGS 13934), has been determined in both human and rat models. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Compound | Assay | Species | IC50 | Reference |

| Pentoprilat (CGS 13934) | Plasma ACE Activity | Human | 53 ng/mL | [1] |

Synthesis Pathway

The synthesis of this compound involves the coupling of two key intermediates: (2S)-2,3-dihydro-1H-indole-2-carboxylic acid and the monoethyl ester of (2R,4R)-2,4-dimethylglutaric acid. A plausible synthetic route is outlined below.

Caption: General synthetic pathway for this compound.

Experimental Protocols (Exemplary)

While the exact, detailed experimental protocols from the original developers are not publicly available in the reviewed literature, the following represents a general, plausible procedure for the key coupling step based on standard organic chemistry practices for amide bond formation.

Step 1: Activation of the Carboxylic Acid Side Chain

To a solution of monoethyl (2R,4R)-2,4-dimethylglutarate in an anhydrous aprotic solvent (e.g., dichloromethane), an activating agent such as oxalyl chloride or thionyl chloride is added dropwise at 0 °C under an inert atmosphere. The reaction is stirred at room temperature until the conversion to the acid chloride is complete, as monitored by an appropriate technique (e.g., IR spectroscopy). The solvent and excess reagent are then removed under reduced pressure to yield the crude activated ester.

Step 2: Coupling with the Indoline Moiety

The crude activated ester is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane). To this solution, (2S)-2,3-dihydro-1H-indole-2-carboxylic acid and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) are added. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS).

Step 3: Work-up and Purification

The reaction mixture is washed sequentially with a dilute aqueous acid solution (e.g., 1N HCl), water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude this compound is then purified by column chromatography on silica gel to afford the final product.

Structure-Activity Relationship (SAR)

The development of non-sulfhydryl ACE inhibitors has provided valuable insights into the structure-activity relationships governing their potency. For this compound and related analogs, the following structural features are critical for activity:

-

Indoline Scaffold: The indoline-2-carboxylic acid moiety serves as a constrained analog of proline, providing a rigid framework that orients the C-terminal carboxylate for optimal interaction with the S1' subsite of the ACE active site. The stereochemistry at the 2-position of the indoline ring is crucial for high-affinity binding.

-

Carboxylate Group: The free carboxylate on the indoline ring is essential for ionic interaction with a positively charged residue (likely a zinc-bound water molecule or a lysine/arginine residue) in the active site.

-

Alkyl Side Chain: The 2,4-dimethylpentanoyl side chain occupies the S1 and S2 hydrophobic pockets of the enzyme. The stereochemistry of the methyl groups influences the binding affinity.

-

Ester Prodrug: The ethyl ester of the side-chain carboxylate renders the molecule more lipophilic, facilitating oral absorption. This ester is then cleaved in vivo to unmask the active diacid.

Caption: Key pharmacophoric features of this compound interacting with the ACE active site.

Conclusion

This compound represents a significant advancement in the development of non-sulfhydryl ACE inhibitors. Its design, based on the replacement of the traditional proline moiety with an indoline scaffold, resulted in a potent, orally active antihypertensive agent. This technical guide has provided an in-depth overview of the discovery rationale, mechanism of action, and a plausible synthetic pathway for this compound. The provided data and experimental outlines are intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents targeting the renin-angiotensin system. Further investigation into the specific stereoselective synthesis of the key intermediates and optimization of the coupling conditions could provide avenues for process improvement and the development of next-generation ACE inhibitors.

References

Early In-Vitro Studies of Pentopril: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentopril is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. It is a prodrug that is rapidly and completely hydrolyzed in the body to its active diacid metabolite, pentoprilat (CGS 13934). This whitepaper provides a detailed overview of the early in-vitro studies that characterized the core biochemical activity of pentoprilat. The focus is on the quantitative data from ACE inhibition assays and the experimental methodologies employed.

Core Mechanism of Action: ACE Inhibition

The primary mechanism of action of pentoprilat is the competitive inhibition of angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE, pentoprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.

Quantitative Analysis of ACE Inhibition

In-vitro studies have quantified the inhibitory potency of pentoprilat on ACE activity. A key parameter in these studies is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Compound | Enzyme Source | Substrate | IC50 Value |

| Pentoprilat (CGS 13934) | Human Plasma ACE | Hippuryl-Histidyl-Leucine (HHL) | ~40 nM |

Table 1: In-Vitro ACE Inhibition Data for Pentoprilat

Experimental Protocols

The in-vitro characterization of pentoprilat's ACE inhibitory activity was primarily conducted using biochemical assays based on the method developed by Cushman and Cheung. This assay measures the amount of hippuric acid produced from the hydrolysis of the substrate hippuryl-histidyl-leucine (HHL) by ACE.

In-Vitro ACE Inhibition Assay (Spectrophotometric Method)

Principle:

This assay quantifies the enzymatic activity of ACE by measuring the rate of formation of hippuric acid from the synthetic substrate HHL. The presence of an ACE inhibitor, such as pentoprilat, will decrease the amount of hippuric acid produced. The concentration of hippuric acid is determined by spectrophotometry after extraction.

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung or human plasma

-

Hippuryl-Histidyl-Leucine (HHL)

-

Pentoprilat (CGS 13934) or other inhibitors

-

Sodium Borate Buffer (e.g., 100 mM, pH 8.3) containing NaCl (e.g., 300 mM)

-

Hydrochloric Acid (HCl) (e.g., 1 M)

-

Ethyl Acetate

-

Spectrophotometer capable of measuring absorbance at 228 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of ACE in a suitable buffer (e.g., sodium borate buffer).

-

Prepare a stock solution of the substrate HHL in the same buffer.

-

Prepare a series of dilutions of the inhibitor (pentoprilat) to determine the IC50 value.

-

-

Enzyme Reaction:

-

In a series of test tubes, add a defined volume of the ACE solution.

-

Add different concentrations of the inhibitor (pentoprilat) to the respective tubes. A control tube with no inhibitor should be included.

-

Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 15 minutes) to allow for binding.

-

Initiate the enzymatic reaction by adding a defined volume of the HHL substrate solution to all tubes.

-

Incubate the reaction mixture at 37°C for a specific duration (e.g., 30-60 minutes).

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding a volume of HCl.

-

Add ethyl acetate to each tube to extract the hippuric acid formed.

-

Vortex the tubes vigorously and then centrifuge to separate the aqueous and organic layers.

-

-

Quantification:

-

Carefully transfer a known volume of the upper ethyl acetate layer to a clean tube.

-

Evaporate the ethyl acetate to dryness.

-

Reconstitute the dried hippuric acid in a suitable solvent (e.g., distilled water or buffer).

-

Measure the absorbance of the reconstituted solution at 228 nm using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of ACE inhibition for each inhibitor concentration using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where:

-

A_control is the absorbance of the control (no inhibitor).

-

A_sample is the absorbance in the presence of the inhibitor.

-

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

Based on the available early in-vitro studies, the primary focus was on the direct enzymatic inhibition of ACE by pentoprilat. There is a lack of published in-vitro research from that period specifically investigating the downstream cellular signaling pathways affected by this compound or pentoprilat. The mechanism of action is understood to be a direct competitive inhibition of the enzyme, leading to a reduction in its product, angiotensin II.

Below are diagrams illustrating the core concepts and workflows described.

An In-depth Technical Guide to Pentopril: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentopril is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. It functions as a prodrug, undergoing in vivo hydrolysis to its biologically active diacid metabolite, pentoprilat. Pentoprilat competitively inhibits ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), thereby preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This mechanism of action underlies its antihypertensive effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound and its active metabolite. Detailed experimental protocols for assessing ACE inhibition are also presented, alongside visualizations of its mechanism of action and relevant experimental workflows.

Chemical Identity and Structure

This compound is chemically identified as (2S)-1-[(2R,4R)-5-ethoxy-2,4-dimethyl-5-oxopentanoyl]-2,3-dihydroindole-2-carboxylic acid.[1][2] Its fundamental chemical identifiers and structural representations are summarized below.

| Identifier | Value |

| IUPAC Name | (2S)-1-[(2R,4R)-5-ethoxy-2,4-dimethyl-5-oxopentanoyl]-2,3-dihydroindole-2-carboxylic acid[1][2] |

| CAS Number | 82924-03-6[1][2] |

| Molecular Formula | C18H23NO5[1][2] |

| Molecular Weight | 333.4 g/mol [1][2] |

| SMILES | CCOC(=O)--INVALID-LINK--C--INVALID-LINK--C(=O)N1--INVALID-LINK--C(=O)O[1] |

| InChI Key | NVXFXLSOGLFXKQ-JMSVASOKSA-N[1] |

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| logP | 2.6 | Computed by XLogP3 3.0[3] |

| pKa (Strongest Acidic) | 3.82 | Predicted by ChemAxon[4] |

| pKa (Strongest Basic) | -2.5 | Predicted by ChemAxon[4] |

| Hydrogen Bond Donors | 1 | Computed by Cactvs[3] |

| Hydrogen Bond Acceptors | 5 | Computed by Cactvs[3] |

| Rotatable Bond Count | 7 | Computed by Cactvs[3] |

| Polar Surface Area | 83.9 Ų | Computed by Cactvs[3] |

Pharmacological Properties and Mechanism of Action

This compound is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, pentoprilat (CGS 13934).[1][2] Pentoprilat is a potent and competitive inhibitor of angiotensin-converting enzyme (ACE).

Mechanism of Action

The primary mechanism of action of pentoprilat is the inhibition of ACE, which plays a crucial role in the renin-angiotensin system (RAS). By inhibiting ACE, pentoprilat blocks the conversion of angiotensin I to angiotensin II. This leads to reduced levels of angiotensin II, a potent vasoconstrictor, resulting in vasodilation and a decrease in blood pressure.[1][2] Furthermore, the reduction in angiotensin II levels also leads to decreased aldosterone secretion, which in turn promotes sodium and water excretion.[1][2]

Caption: Signaling pathway of the Renin-Angiotensin System and the inhibitory action of Pentoprilat.

Pharmacokinetics

Pharmacokinetic studies have been conducted in both animals and humans, revealing key parameters for this compound and its active metabolite, pentoprilat.

Table of Pharmacokinetic Parameters:

| Parameter | Subject | This compound | Pentoprilat (CGS 13934) | Reference |

| Half-life (t½) | Human | < 1 hr | ~2 hr | [5] |

| Apparent Volume of Distribution (Vd) | Human | 0.83 L/kg | - | [5] |

| Oral Clearance | Human | ~0.79 L/hr/kg | - | [5] |

| Urinary Excretion (after 125-250 mg dose) | Human | 21% (± 5%) | 40% (± 5%) | [5] |

| IC50 (inhibition of pressor response to Angiotensin I) | Rat | - | 3.6 x 10⁻⁷ M (0.11 µg/mL) | [6] |

| Concentration at half-maximal inhibition of plasma ACE | Human | - | 53 ng/mL | [5] |

| Apparent Bioavailability of Metabolite (after oral this compound) | Rat | - | 66% | [6] |

Note: '-' indicates data not available or not applicable.

Pharmacodynamics

The pharmacodynamic effect of this compound is directly related to the plasma concentration of its active metabolite, pentoprilat. A clear dose-dependent inhibition of plasma ACE activity has been observed in humans. The half-life of plasma ACE inhibition increases with the dose, ranging from 1.5 hours at a 10 mg dose to 9.8 hours at a 500 mg dose.[5]

Experimental Protocols

Synthesis of this compound

Caption: A conceptual workflow for the synthesis of this compound.

In Vitro ACE Inhibition Assay

The following is a generalized protocol for determining the in vitro ACE inhibitory activity of a compound like pentoprilat. This protocol is based on the spectrophotometric measurement of hippuric acid formed from the substrate hippuryl-L-histidyl-L-leucine (HHL).

Materials:

-

Angiotensin-Converting Enzyme (from rabbit lung)

-

Hippuryl-L-Histidyl-L-Leucine (HHL) as substrate

-

Pentoprilat (or other inhibitor)

-

Borate buffer (pH 8.3)

-

1N HCl

-

Ethyl acetate

-

Deionized water

-

Spectrophotometer

Procedure:

-

Enzyme and Substrate Preparation:

-

Prepare a stock solution of ACE in deionized water.

-

Prepare a stock solution of HHL in borate buffer (pH 8.3).

-

Prepare various concentrations of the inhibitor (pentoprilat) in deionized water.

-

-

Assay Reaction:

-

In a microcentrifuge tube, add 50 µL of the inhibitor solution (or deionized water for control).

-

Add 50 µL of the ACE solution and pre-incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding 150 µL of the HHL solution.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding 250 µL of 1N HCl.

-

Add 1.5 mL of ethyl acetate to extract the hippuric acid formed.

-

Vortex the mixture vigorously for 15 seconds.

-

Centrifuge at 3000 rpm for 10 minutes to separate the layers.

-

-

Measurement:

-

Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.

-

Evaporate the ethyl acetate under a stream of nitrogen or in a vacuum concentrator.

-

Re-dissolve the dried hippuric acid in 1 mL of deionized water.

-

Measure the absorbance of the solution at 228 nm using a spectrophotometer.

-

-

Calculation of Inhibition:

-

The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_inhibitor) / A_control] x 100 Where:

-

A_control is the absorbance of the control (without inhibitor).

-

A_inhibitor is the absorbance in the presence of the inhibitor.

-

-

-

IC50 Determination:

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

The IC50 value (the concentration of inhibitor required to inhibit 50% of the ACE activity) can be determined from the resulting dose-response curve.

-

Caption: Workflow for a typical in vitro ACE inhibition assay.

Conclusion

This compound is a significant member of the non-sulfhydryl ACE inhibitor class of antihypertensive agents. Its efficacy is derived from its active metabolite, pentoprilat, which demonstrates potent inhibition of angiotensin-converting enzyme. While comprehensive physicochemical data remains to be fully characterized in publicly accessible literature, its pharmacological profile and mechanism of action are well-established. The provided information and protocols offer a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation and understanding of this important therapeutic agent.

References

- 1. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 2. ACE-inhibitory activity assay: IC50 [protocols.io]

- 3. This compound | C18H23NO5 | CID 6917815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0256290) [hmdb.ca]

- 5. Pharmacokinetics and pharmacodynamics of this compound, a new angiotensin-converting-enzyme inhibitor in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Disposition of this compound, a new orally active angiotensin-converting enzyme inhibitor, and its active metabolite in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buy this compound | 82924-03-6 [smolecule.com]

Pentopril: A Technical Guide to its Therapeutic Targets and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentopril is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor that was investigated for its potential as an antihypertensive agent. It is a prodrug that undergoes in vivo hydrolysis to its active metabolite, pentoprilat. The primary therapeutic target of pentoprilat is angiotensin-converting enzyme (ACE), a key regulator in the renin-angiotensin-aldosterone system (RAAS). By inhibiting this enzyme, pentoprilat effectively blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, thereby exerting its antihypertensive effects. Although the development of this compound was discontinued, a technical understanding of its mechanism of action and interaction with its target provides valuable insights into the pharmacology of ACE inhibitors.[1]

Primary Therapeutic Target: Angiotensin-Converting Enzyme (ACE)

The principal molecular target for this compound's therapeutic activity is Angiotensin-Converting Enzyme (ACE). ACE is a zinc-dependent dipeptidyl carboxypeptidase that plays a crucial role in blood pressure regulation and cardiovascular homeostasis.

Mechanism of Action:

This compound itself is inactive. Following oral administration, it is metabolized into its active form, pentoprilat. Pentoprilat acts as a competitive inhibitor of ACE.[2] By binding to the active site of the ACE enzyme, pentoprilat prevents the binding of its natural substrate, angiotensin I. This inhibition blocks the conversion of angiotensin I to angiotensin II. The consequence of this enzymatic blockade is a reduction in the circulating levels of angiotensin II, leading to vasodilation and a decrease in aldosterone secretion from the adrenal cortex.[2] The latter effect promotes the excretion of sodium and water, further contributing to the reduction in blood pressure.

The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. This compound's therapeutic effect is a direct consequence of its intervention in this pathway.

The process begins with the release of renin from the kidneys in response to low blood pressure or low sodium levels. Renin cleaves angiotensinogen, a precursor protein produced by the liver, to form the decapeptide angiotensin I. Angiotensin I is then converted by ACE, primarily in the lungs, into the octapeptide angiotensin II. Angiotensin II exerts several physiological effects, including:

-

Vasoconstriction: It is a potent vasoconstrictor, directly increasing blood pressure.

-

Aldosterone Release: It stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys.

-

Sympathetic Nervous System Activation: It enhances the activity of the sympathetic nervous system, further contributing to vasoconstriction and increased heart rate.

Pentoprilat's inhibition of ACE disrupts this cascade, leading to a decrease in angiotensin II levels and, consequently, a reduction in blood pressure.

Quantitative Data

The following tables summarize the key pharmacodynamic and pharmacokinetic parameters of this compound and its active metabolite, pentoprilat.

Table 1: Pharmacodynamic Properties of Pentoprilat

| Parameter | Species | Value | Description |

| IC50 | Rat | 3.6 x 10-7 M (0.11 µg/mL) | Concentration for 50% inhibition of the pressor response to angiotensin I.[3] |

| IC50 | Human | 53 ng/mL | Concentration for half-maximal inhibition of plasma ACE activity.[4][5] |

Table 2: Pharmacokinetic Parameters of this compound and Pentoprilat

| Parameter | Compound | Species | Value |

| Elimination Half-life | This compound | Rat | ~1 min |

| Apparent Elimination Half-life | Pentoprilat | Rat | 20 min (when formed in vivo) |

| Elimination Half-life | Pentoprilat | Rat | 13 min (direct IV administration) |

| Elimination Half-life | This compound | Human | < 1 hr |

| Elimination Half-life | Pentoprilat | Human | ~2 hr |

| Apparent Volume of Distribution | This compound | Human | 0.83 L/kg |

| Oral Clearance | This compound | Human | ~0.79 L/hr/kg |

| Apparent Bioavailability of Metabolite | Pentoprilat | Rat | 66% (after oral this compound) |

Experimental Protocols

Detailed, step-by-step protocols for experiments conducted specifically with this compound are not extensively available in the public domain. However, the methodologies employed are standard for the evaluation of ACE inhibitors. Below are generalized protocols for two key types of experiments.

1. Measurement of Plasma ACE Activity

This in vitro assay quantifies the inhibitory effect of a compound on ACE activity in a plasma sample.

-

Principle: A synthetic substrate for ACE, such as hippuryl-His-Leu (HHL) or a fluorogenic substrate, is incubated with plasma. ACE in the plasma cleaves the substrate, and the product is then quantified, typically by spectrophotometry or fluorometry. The assay is run in the presence and absence of the inhibitor to determine the percentage of inhibition.

-

Materials:

-

Plasma samples

-

ACE substrate (e.g., HHL)

-

Buffer solution (e.g., sodium borate buffer with NaCl)

-

Inhibitor (Pentoprilat) at various concentrations

-

Detection reagent (e.g., o-phthaldialdehyde for HHL cleavage product)

-

Spectrofluorometer or spectrophotometer

-

-

Procedure (General Steps):

-

A small volume of plasma is pre-incubated with either the vehicle control or varying concentrations of the ACE inhibitor (e.g., pentoprilat).

-

The enzymatic reaction is initiated by adding the ACE substrate.

-

The mixture is incubated at 37°C for a defined period (e.g., 30 minutes).

-

The reaction is stopped (e.g., by adding NaOH).

-

A detection reagent is added, which reacts with the product of substrate cleavage to generate a fluorescent or colored signal.

-

The signal is measured using a plate reader.

-

The percentage of ACE inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by plotting inhibition versus inhibitor concentration.

-

2. In Vivo Assessment of ACE Inhibition: Angiotensin I Pressor Response

This in vivo experiment assesses the functional consequence of ACE inhibition by measuring the blood pressure response to an angiotensin I challenge.

-

Principle: In a conscious, cannulated animal model (e.g., a rat), angiotensin I is administered intravenously. This causes a transient increase in blood pressure due to its conversion to the vasoconstrictor angiotensin II by ACE. After administration of an ACE inhibitor, the pressor response to the same dose of angiotensin I is attenuated or abolished.

-

Materials:

-

Conscious, catheterized rats

-

Angiotensin I solution

-

This compound (for oral or IV administration)

-

Blood pressure monitoring system

-

-

Procedure (General Steps):

-

A baseline blood pressure is established in the conscious rat.

-

A bolus of angiotensin I is administered intravenously, and the peak increase in blood pressure is recorded.

-

After the blood pressure returns to baseline, this compound is administered.

-

At various time points after this compound administration, the angiotensin I challenge is repeated.

-

The inhibition of the pressor response is calculated as the percentage reduction in the blood pressure increase compared to the pre-drug response.

-

Plasma samples can be collected at corresponding time points to correlate the inhibition of the pressor response with the plasma concentration of the active metabolite, pentoprilat.

-

References

- 1. scielo.br [scielo.br]

- 2. Angiotensin‐converting enzyme 2 catalytic activity in human plasma is masked by an endogenous inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of Adding Pentoxifylline to Captopril on Primary Hypertension: A Pilot Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and pharmacodynamics of this compound, a new angiotensin-converting-enzyme inhibitor in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Toxicity Screening of Pentopril: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentopril is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor.[1] As a prodrug, it is converted in the body to its active metabolite, which blocks the conversion of angiotensin I to angiotensin II, leading to vasodilation and a reduction in blood pressure.[1] This technical guide provides a summary of the available preliminary toxicity data for this compound, offering insights into its acute and sub-chronic toxicity profile. The information is intended to support further research and development of this compound.

It is important to note that while data on acute and sub-chronic toxicity is available, specific details on the genotoxicity and a comprehensive safety pharmacology profile for this compound are not extensively documented in publicly available literature. Therefore, this guide also outlines the standard experimental protocols for these missing assessments, in line with regulatory guidelines, to provide a framework for future studies.

Mechanism of Action: ACE Inhibition

This compound exerts its pharmacological effect by inhibiting the angiotensin-converting enzyme (ACE). This enzyme plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure. The signaling pathway is depicted below.

Figure 1: Mechanism of action of this compound via ACE inhibition.

Acute Toxicity

Acute toxicity studies are designed to evaluate the adverse effects that occur shortly after the administration of a single dose of a substance.

Quantitative Data

| Species | Route of Administration | LD50 | Observed Clinical Signs |

| Mice | Oral | ~1.8 g/kg | Salivation, hypoactivity, ataxia, prostration, convulsions |

| Intravenous | ~450 mg/kg | Salivation, hypoactivity, ataxia, prostration, convulsions | |

| Rats | Oral | ~2.5 g/kg | Salivation, hypoactivity, ataxia, prostration, convulsions |

| Intravenous | ~150 mg/kg | Salivation, hypoactivity, ataxia, prostration, convulsions |

LD50: The dose that is lethal to 50% of the test animals.

Experimental Protocol: Acute Oral and Intravenous Toxicity

While the specific, detailed protocol for the this compound (identified as SCH 31846 in the study) acute toxicity study is not fully available, a general methodology based on standard guidelines is outlined below.

Figure 2: General workflow for an acute toxicity study.

Sub-chronic Toxicity

Sub-chronic toxicity studies assess the effects of repeated exposure to a substance over a period of up to 90 days.

Quantitative Data

One-Month Dog Study

| Dose (Oral) | Key Observations |

| 25 mg/kg/day | Dose-related emesis 1-2 hours post-dosing |

| 75 mg/kg/day | Dose-related emesis 1-2 hours post-dosing |

| 150 mg/kg/day | Dose-related emesis 1-2 hours post-dosing; Slight increase in renin-containing granules in renal juxtaglomerular cells |

One-Month Rat Study

| Dose (Oral) | Key Observations |

| 30 mg/kg/day | Slight but significant increase in blood urea nitrogen (BUN) in males |

| 180 mg/kg/day | Slight but significant increase in BUN in males; Slight increase in renin-containing granules in renal juxtaglomerular cells |

| 600 mg/kg/day | Slight but significant decrease in hematocrit and hemoglobin in females; Slight but significant increase in BUN in males and females; Slight increase in renin-containing granules in renal juxtaglomerular cells |

Experimental Protocol: One-Month Repeated Dose Toxicity

The following is a generalized protocol for a 28-day (one-month) oral toxicity study, as specific details for the this compound studies are not fully available.

Figure 3: General workflow for a sub-chronic toxicity study.

Genotoxicity

-

A test for gene mutation in bacteria (Ames Test): This test uses various strains of bacteria to test for point mutations.

-

An in vitro cytogenetic test in mammalian cells or an in vitro mouse lymphoma assay: These tests evaluate the potential to cause chromosomal damage or gene mutations and small deletions in mammalian cells.

-

An in vivo genotoxicity test: This is typically a micronucleus test in rodent hematopoietic cells, which assesses chromosomal damage in a whole animal system.

A generalized workflow for a standard genotoxicity screening battery is presented below.

Figure 4: Standard workflow for genotoxicity screening.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. A core battery of safety pharmacology studies is required before first-in-human clinical trials. Specific safety pharmacology data for this compound is not available in the reviewed literature. The core battery typically assesses the following systems:

-

Central Nervous System (CNS): Effects on behavior, motor activity, coordination, and body temperature are evaluated, often using a functional observational battery (FOB) or Irwin test in rodents.

-

Cardiovascular System: Effects on blood pressure, heart rate, and the electrocardiogram (ECG) are assessed, typically in conscious, telemetered animals (e.g., dogs or non-human primates).

-

Respiratory System: Effects on respiratory rate and tidal volume are measured, often using whole-body plethysmography in rodents.

The logical relationship for conducting a safety pharmacology core battery is outlined below.

Figure 5: Logical flow of a safety pharmacology core battery assessment.

Conclusion

The preliminary toxicity screening of this compound indicates a relatively low order of acute toxicity following oral administration in rodents. Sub-chronic studies in rats and dogs revealed some dose-related effects, including emesis in dogs and changes in hematological and clinical chemistry parameters in rats at higher doses. The observed increase in renin-containing granules in the kidneys is a pharmacological effect consistent with ACE inhibition.

A significant data gap exists for the genotoxicity and safety pharmacology of this compound. To fully characterize the preclinical safety profile of this compound, a standard battery of genotoxicity tests and a core battery of safety pharmacology studies are necessary. The experimental workflows and methodologies outlined in this guide provide a framework for conducting these essential investigations in accordance with international regulatory guidelines. The results of such studies would be critical for a comprehensive risk assessment and for guiding the further clinical development of this compound.

References

In-Depth Technical Guide to the Molecular Docking and Simulation of Pentopril

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the computational methodologies used to investigate the interaction of Pentopril, a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor, with its target protein. While specific molecular docking and simulation studies on this compound are not extensively available in publicly accessible literature, this document outlines the established protocols and theoretical framework for such studies by drawing parallels with well-researched ACE inhibitors like Captopril and Lisinopril. The guide details the experimental protocols for molecular docking and molecular dynamics (MD) simulations, presents illustrative quantitative data from related compounds, and visualizes the pertinent signaling pathways and experimental workflows. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in applying computational techniques to study this compound and other ACE inhibitors.

Introduction to this compound

This compound is an antihypertensive agent that functions as a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor.[1] It is a prodrug that is hydrolyzed in the body to its active metabolite, pentoprilat.[1] The primary mechanism of action for this compound involves the competitive inhibition of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS).[1] By blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, pentoprilat leads to vasodilation and a subsequent reduction in blood pressure.[1]

Computational methods such as molecular docking and molecular dynamics (MD) simulation are powerful tools for elucidating the binding mechanisms of drug molecules like this compound at the atomic level. These techniques can predict the binding affinity, identify key interacting residues, and describe the dynamic behavior of the drug-target complex, thereby providing invaluable insights for drug design and optimization.

The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

The therapeutic effect of this compound is directly linked to its modulation of the RAAS. Understanding this pathway is crucial for contextualizing its mechanism of action. The diagram below illustrates the key components and interactions within the RAAS.

Molecular Docking and Simulation: A Methodological Overview

Due to the absence of specific published molecular docking and simulation studies for this compound, this section outlines a generalized yet detailed protocol applicable to studying its interaction with the Angiotensin-Converting Enzyme (ACE). This methodology is based on established practices for other ACE inhibitors.

Experimental Workflow

The typical workflow for a molecular docking and simulation study is depicted below.

Detailed Experimental Protocols

-

Protein Preparation:

-

The three-dimensional crystal structure of the target protein, Angiotensin-Converting Enzyme (ACE), is obtained from the Protein Data Bank (PDB). A common choice is PDB ID: 1O86, which is the structure of human ACE in complex with lisinopril.

-

Water molecules and any co-crystallized ligands are removed from the PDB file.

-

Polar hydrogen atoms are added to the protein structure, and non-polar hydrogens are merged.

-

Gasteiger charges are computed and assigned to the protein atoms. The prepared protein structure is saved in a suitable format (e.g., PDBQT for AutoDock).

-

-

Ligand Preparation:

-

The 3D structure of the active form, pentoprilat, is generated using a chemical drawing tool like ChemDraw or from a database such as PubChem.

-

The ligand's geometry is optimized using a suitable force field (e.g., MMFF94).

-

Gasteiger charges are calculated, and rotatable bonds are defined. The prepared ligand is saved in the PDBQT format.

-

-

Grid Box Generation:

-

A grid box is defined to encompass the active site of ACE. The coordinates for the center of the grid are typically determined from the position of the co-crystallized ligand in the original PDB file.

-

The dimensions of the grid box are set to be large enough to allow the ligand to move and rotate freely within the binding pocket.

-

-

Docking Simulation:

-

Molecular docking is performed using software such as AutoDock Vina. The program explores different conformations and orientations (poses) of the ligand within the defined grid box.

-

The Lamarckian Genetic Algorithm is a commonly used search algorithm for this purpose.

-

The software calculates the binding affinity (in kcal/mol) for each pose, with more negative values indicating stronger binding.

-

-

Analysis of Docking Results:

-

The resulting docked poses are ranked based on their binding energies. The pose with the lowest binding energy is typically considered the most favorable.

-

The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions, and ionic interactions) for the best pose are analyzed and visualized using software like PyMOL or Discovery Studio.

-

-

System Preparation:

-

The best-docked complex of ACE and pentoprilat from the molecular docking study is used as the starting structure.

-

The complex is placed in a periodic boundary box of a defined shape (e.g., cubic or dodecahedron).

-

The box is solvated with an explicit water model (e.g., TIP3P).

-

Ions (e.g., Na+ and Cl-) are added to neutralize the system and to mimic physiological salt concentration.

-

-

Energy Minimization:

-

The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries. This is typically done using the steepest descent algorithm followed by the conjugate gradient algorithm.

-

-

Equilibration:

-

The system is gradually heated to the desired temperature (e.g., 300 K) under the NVT (constant number of particles, volume, and temperature) ensemble. Position restraints are often applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

-

The pressure of the system is then equilibrated to the target pressure (e.g., 1 bar) under the NPT (constant number of particles, pressure, and temperature) ensemble. The position restraints are gradually released during this phase.

-

-

Production MD Run:

-

Once the system is equilibrated, the production MD simulation is run for a specified duration (e.g., 100 ns or longer) without any restraints. The trajectory of the atoms is saved at regular intervals.

-

-

Trajectory Analysis:

-

The saved trajectory is analyzed to understand the dynamic behavior of the protein-ligand complex.

-

Root Mean Square Deviation (RMSD): Calculated for the protein backbone and ligand heavy atoms to assess the stability of the complex over time. A stable RMSD indicates that the system has reached equilibrium.

-

Root Mean Square Fluctuation (RMSF): Calculated for each residue to identify flexible and rigid regions of the protein.

-

Radius of Gyration (Rg): Calculated to assess the compactness of the protein.

-

Hydrogen Bond Analysis: The number and duration of hydrogen bonds between the protein and ligand are analyzed to identify stable interactions.

-

-

Binding Free Energy Calculation:

-

Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to calculate the binding free energy of the ligand to the protein from the MD trajectory. This provides a more accurate estimation of binding affinity than docking scores alone.

-

Quantitative Data from ACE Inhibitor Studies

| ACE Inhibitor | Docking Score (kcal/mol) | Key Interacting Residues (ACE) | RMSD (Å) (Protein Backbone) | Binding Free Energy (MM/PBSA) (kcal/mol) |

| Captopril | -6.1 to -8.5 | His353, His513, Tyr520, Gln281, Lys511 | 1.5 - 2.5 | -25 to -40 |

| Lisinopril | -7.5 to -10.0 | Ala354, Glu384, Tyr523, His353, His513 | 1.8 - 2.8 | -30 to -50 |

| Enalaprilat | -7.0 to -9.5 | Tyr520, Gln281, Lys511, His383, His387 | 1.6 - 2.6 | -28 to -45 |

Disclaimer: The data in this table are compiled from various computational studies on the respective ACE inhibitors and are presented for illustrative purposes only. The exact values can vary depending on the specific software, force fields, and simulation parameters used.

Conclusion

Molecular docking and molecular dynamics simulation represent powerful in silico approaches for investigating the molecular interactions between this compound and the Angiotensin-Converting Enzyme. Although specific computational studies on this compound are not widely documented, the established methodologies used for other ACE inhibitors provide a robust framework for future research. Such studies can offer detailed insights into the binding mode, affinity, and stability of the Pentoprilat-ACE complex, which can be instrumental in understanding its pharmacological activity and in the rational design of novel, more potent ACE inhibitors. The protocols and illustrative data presented in this guide serve as a valuable resource for initiating and conducting computational investigations into this compound and related compounds.

References

The Pharmacokinetics of Pentopril: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentopril is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor belonging to the dicarboxyl-containing class of antihypertensive agents. It functions as a prodrug, undergoing in vivo hydrolysis to its active metabolite, CGS 13934, which is responsible for its therapeutic effects. This technical guide provides a comprehensive overview of the pharmacokinetics of this compound, detailing its absorption, distribution, metabolism, and excretion (ADME) profile. The information presented herein is intended to support further research and development of this compound.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound and its active metabolite, CGS 13934, have been characterized in both human and animal studies. A summary of key quantitative parameters is presented in the tables below.

Table 1: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Species | Study Conditions | Citation |

| Absorption | ||||

| Kinetics | Rapid, zero-order | Human | Single oral doses (50-750 mg) | [1] |

| Distribution | ||||

| Apparent Volume of Distribution (Vd) | 0.83 L/kg | Human | Single oral doses | [1] |

| Metabolism | ||||

| Half-life (t½) | < 1 hour | Human | Multiple oral doses (125 mg q12h) | [1] |

| Elimination | ||||

| Oral Clearance (CL/F) | ~0.79 L/hr/kg | Human | Single oral doses | [1] |

| Urinary Recovery (as this compound) | 21% (± 5%) | Human | 125 mg and 250 mg doses | [1] |

| Renal Clearance (CLR) - Young | 203 ml/min | Human | [2] | |

| Renal Clearance (CLR) - Elderly | 107 ml/min | Human | [2] |

Table 2: Pharmacokinetic Parameters of CGS 13934 (Active Metabolite) in Humans

| Parameter | Value | Species | Study Conditions | Citation |

| Metabolism | ||||

| Half-life (t½) | ~2 hours | Human | Multiple oral doses (125 mg q12h) | [1] |

| Half-life (t½) - Young | 3.9 hours | Human | [2] | |

| Half-life (t½) - Elderly | 3.6 hours | Human | [2] | |

| Elimination | ||||

| Urinary Recovery (as CGS 13934) | 40% (± 5%) | Human | 125 mg and 250 mg doses | [1] |

| Renal Clearance (CLR) - Young | 205 ml/min | Human | [2] | |

| Renal Clearance (CLR) - Elderly | 116 ml/min | Human | [2] | |

| Pharmacodynamics | ||||

| Half-maximal inhibition (IC50) of plasma ACE | 53 ng/mL | Human | Single oral doses (10-500 mg) | [1] |

Table 3: Pharmacokinetic Parameters of this compound and CGS 13934 in Rats

| Parameter | Value | Species | Study Conditions | Citation |

| This compound | ||||

| Elimination Half-life (t½) | ~1 minute | Rat | Intravenous administration | [3] |

| CGS 13934 | ||||

| Elimination Half-life (t½) - IV | 13 min (± 3.5) | Rat | Intravenous administration | [3] |

| Apparent Half-life (t½) - from oral this compound | 20 min (± 5) | Rat | Oral administration of this compound | [3] |

| Apparent Bioavailability | 66% | Rat | Oral administration of this compound | [3] |

| Half-maximal inhibition (IC50) of pressor response | 0.11 µg/mL | Rat | [3] |

Absorption

Following oral administration in humans, this compound is absorbed rapidly, exhibiting zero-order kinetics.[1] In studies with conscious rats, the parent drug was not detected in plasma after oral administration, indicating rapid and complete hydrolysis to its active metabolite, CGS 13934, upon entering systemic circulation.[3]

Distribution

In humans, this compound has an apparent volume of distribution of 0.83 L/kg.[1]

Metabolism

This compound is a prodrug that is rapidly and extensively hydrolyzed to its active carboxylic acid metabolite, CGS 13934.[3][4] This biotransformation is crucial for its pharmacological activity. The half-life of this compound is very short, being less than 1 hour in humans and approximately 1 minute in rats.[1][3] The active metabolite, CGS 13934, has a longer half-life of about 2 hours in humans under multiple-dose regimens.[1]

Excretion

The primary route of elimination for both this compound and its active metabolite is renal.[5] In humans, after oral doses of 125 mg and 250 mg, urinary recovery was approximately 21% for this compound and 40% for CGS 13934.[1] Renal clearance of both compounds is significantly influenced by age and renal function.[2][5] In elderly subjects, the renal clearance of both this compound and CGS 13934 is significantly decreased compared to younger subjects.[2] Similarly, patients with compromised renal function (creatinine clearance < 50 ml/min) show a sharp increase in the area under the curve (AUC) and half-life of the active metabolite.[5] This is attributed to the significant contribution of renal tubular secretion to the total renal elimination of both the parent drug and its metabolite.[5]

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

The antihypertensive effect of this compound is mediated by its active metabolite, CGS 13934, which is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[4] ACE plays a critical role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance.

Caption: Mechanism of action of Pentoprilat on the RAAS.

As depicted in the diagram, ACE converts the inactive angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II also stimulates the secretion of aldosterone, which promotes sodium and water retention. By inhibiting ACE, this compound's active metabolite, CGS 13934, reduces the levels of angiotensin II, leading to vasodilation and decreased aldosterone secretion, thereby lowering blood pressure.[4]

Experimental Protocols

Representative Bioanalytical Method: LC-MS/MS for ACE Inhibitor Quantification

1. Sample Preparation (Plasma)

-

Protein Precipitation: To a 100 µL aliquot of human plasma, add 300 µL of a precipitating agent (e.g., methanol or acetonitrile) containing an appropriate internal standard.

-

Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

3. Mass Spectrometric Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for the analyte and the internal standard.

-

Gas Temperatures and Flow Rates: Optimize desolvation gas temperature and flow, and collision gas pressure for maximum signal intensity.

Caption: General workflow for bioanalytical sample processing.

Conclusion

This compound is a rapidly absorbed prodrug that is efficiently converted to its active metabolite, CGS 13934. The pharmacokinetic profile is characterized by a short half-life of the parent compound and a longer half-life of the active metabolite, which is primarily cleared by the kidneys. Dose adjustments may be necessary for patients with renal impairment and for the elderly due to decreased renal clearance. The antihypertensive effects of this compound are directly attributable to the inhibition of ACE within the renin-angiotensin-aldosterone system by its active metabolite. Further research into the specific bioanalytical methodologies for this compound will enhance the understanding and development of this ACE inhibitor.

References

- 1. Improved analytical procedure for the measurement of captopril in human plasma by gas chromatography--mass spectrometry and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rational experimental design for bioanalytical methods validation. Illustration using an assay method for total captopril in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. Gas chromatography/selected ion monitoring mass spectrometric determination of captopril in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Analysis of captopril in human plasma using gas chromatography-mass spectrometry (GCMS) with solid-phase extraction (SPE) | Semantic Scholar [semanticscholar.org]

Pentopril Solubility and Stability Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative data on the solubility and stability of pentopril is limited. This guide provides a comprehensive framework for the analysis of this compound by leveraging detailed information from closely related and well-studied Angiotensin-Converting Enzyme (ACE) inhibitors, primarily captopril. The experimental protocols and degradation pathways described for captopril serve as a methodological template that can be adapted for the investigation of this compound.

Introduction to this compound

This compound is a non-sulfhydryl, dicarboxyl-containing angiotensin-converting enzyme (ACE) inhibitor. It functions as a prodrug, which is rapidly and completely hydrolyzed in vivo to its active metabolite, pentoprilat.[1] This active form is responsible for the drug's therapeutic effects in managing hypertension and other cardiovascular conditions. The chemical structure of this compound is provided in Figure 1.

Figure 1: Chemical Structure of this compound

Caption: The chemical structure of this compound.

Given its nature as an ester-containing prodrug, a primary degradation pathway for this compound is expected to be hydrolysis. Understanding the solubility and stability of this compound is crucial for the development of robust and effective pharmaceutical formulations.

Solubility Profile

For a comprehensive analysis, the solubility of this compound should be determined in a range of pharmaceutically relevant solvents and buffers. As a reference, the solubility of the ACE inhibitor captopril is presented in Table 1.

Table 1: Solubility of Captopril

| Solvent | Solubility | Reference |

| Water | Freely soluble (~160 mg/mL at 25°C) | [3][4] |

| Methanol | Freely soluble (>100 mg/mL) | [3] |

| Ethanol | Freely soluble (>100 mg/mL) | [3] |

| Chloroform | Freely soluble (>100 mg/mL) | [3] |

| Methylene Chloride | Freely soluble (>100 mg/mL) | [3] |

| DMSO | ~30 mg/mL | [5] |

| Dimethyl Formamide | ~30 mg/mL | [5] |

| PBS (pH 7.2) | ~3 mg/mL | [5] |

| Sesame and Corn Oils | <1 mg/mL at 25°C | [3] |

Experimental Protocol for Solubility Determination

A standard protocol for determining the equilibrium solubility of a compound like this compound involves the shake-flask method.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, phosphate buffers at various pH values, ethanol, propylene glycol).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to separate the undissolved solid from the supernatant.

-

Quantification: Withdraw an aliquot of the supernatant, dilute it appropriately, and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Stability Analysis

The stability of this compound is a critical attribute for its formulation development. As an ester prodrug, this compound is susceptible to hydrolysis. A comprehensive stability analysis should involve forced degradation studies to identify potential degradation products and pathways.

Potential Degradation Pathways of this compound

The primary degradation pathway for this compound is anticipated to be the hydrolysis of its ethyl ester to form the active metabolite, pentoprilat, and ethanol. This reaction can be catalyzed by acid or base.

Caption: Anticipated hydrolytic degradation of this compound.

In contrast, for sulfhydryl-containing ACE inhibitors like captopril, the primary degradation pathway is oxidation, leading to the formation of captopril disulfide.[3][6][7]

Caption: Oxidative degradation of Captopril.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[8]

Table 2: Summary of Forced Degradation Conditions for Captopril (Illustrative)

| Condition | Reagents and Stressors | Typical Observations for Captopril |

| Acid Hydrolysis | 0.1 M HCl, reflux for 8 hours | Relatively stable, minor degradation. |

| Base Hydrolysis | 0.1 M NaOH, room temp for 2 hours | Significant degradation. |

| Oxidation | 3-30% H₂O₂, room temp for 24 hours | Rapid and extensive degradation to captopril disulfide.[6][7] |

| Thermal Degradation | 60°C for 24 hours | Generally stable in solid form.[3] |

| Photodegradation | UV light (254 nm), visible light | Some degradation observed. |

Experimental Protocols for Forced Degradation

The following protocols, based on common industry practices for compounds like captopril, can be adapted for this compound.[9][10]

General Workflow:

Caption: General workflow for forced degradation studies.

Methodologies:

-

Acid Hydrolysis:

-

Dissolve this compound in 0.1 M HCl.

-

Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

Withdraw samples at each time point, cool to room temperature, and neutralize with an equivalent amount of 0.1 M NaOH.

-

Dilute with mobile phase and analyze by HPLC.

-

-

Base Hydrolysis:

-

Dissolve this compound in 0.1 M NaOH.

-

Keep the solution at room temperature for a specified period.

-

Withdraw samples, neutralize with 0.1 M HCl, dilute with mobile phase, and analyze.

-

-

Oxidative Degradation:

-

Dissolve this compound in a solution of 3% hydrogen peroxide.

-

Keep the solution at room temperature, protected from light.

-

Withdraw samples at various time points, dilute with mobile phase, and analyze.

-

-

Thermal Degradation:

-

Dissolve this compound in a suitable solvent (e.g., water).

-

Heat the solution at an elevated temperature (e.g., 60°C).

-

Also, expose the solid drug substance to dry heat.

-

Analyze samples at different time points.

-

-

Photolytic Degradation:

-

Expose a solution of this compound and the solid drug to UV and visible light in a photostability chamber.

-

Maintain a control sample in the dark.

-

Analyze the samples after a defined exposure period.

-

Analytical Methodologies

A stability-indicating analytical method is required to separate and quantify the parent drug from its degradation products. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a common technique for this purpose.

Example of a Stability-Indicating HPLC Method for Captopril

This method can be used as a starting point for developing a method for this compound.[10]

Table 3: Illustrative HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid (e.g., 30:70 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 215 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

Method Development and Validation:

-

Forced Degradation Samples: The developed method should be tested with samples from the forced degradation studies to ensure that all degradation products are well-separated from the parent peak and from each other.

-

Validation: The method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Summary and Recommendations

While specific solubility and stability data for this compound are not widely published, a systematic approach based on established methodologies for other ACE inhibitors can provide the necessary information for formulation development.

Key Recommendations for this compound Analysis:

-

Solubility Determination: Conduct equilibrium solubility studies in a range of pharmaceutically relevant solvents and buffers at different pH values and temperatures.

-

Forced Degradation: Perform comprehensive forced degradation studies (hydrolytic, oxidative, thermal, and photolytic) to identify the degradation pathways and potential degradation products of this compound. Given its structure, particular attention should be paid to hydrolytic stability.

-

Method Development: Develop and validate a stability-indicating HPLC method capable of separating this compound from all potential degradation products.

-

Stability Studies: Conduct long-term and accelerated stability studies on the drug substance and formulated product according to ICH guidelines to establish a shelf-life and appropriate storage conditions.

By following this comprehensive guide, researchers and drug development professionals can systematically characterize the solubility and stability of this compound, ensuring the development of a safe, effective, and stable pharmaceutical product.

References

- 1. Disposition of this compound, a new orally active angiotensin-converting enzyme inhibitor, and its active metabolite in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0256290) [hmdb.ca]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Captopril | C9H15NO3S | CID 44093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Kinetics and mechanism of captopril oxidation in aqueous solution under controlled oxygen partial pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijprajournal.com [ijprajournal.com]

- 9. ijpsonline.com [ijpsonline.com]

- 10. ijpsonline.com [ijpsonline.com]

Initial Cell-Based Assays for Pentopril Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentopril is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor that acts as a prodrug.[1] In vivo, it is hydrolyzed to its active metabolite, Pentoprilat (CGS 13934), which is responsible for the therapeutic effect. Pentoprilat competitively inhibits ACE, a key enzyme in the renin-angiotensin system (RAS), thereby preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This action leads to vasodilation and a reduction in blood pressure. This technical guide provides an overview of the initial cell-based assays relevant to characterizing the activity of this compound, focusing on its active form.

Data Presentation: Quantitative Analysis of this compound's Active Metabolite

Due to the limited availability of public data from cell-based assays for this compound, the following table summarizes the key in vivo inhibitory concentration for its active metabolite, Pentoprilat. This value is crucial for designing initial dose-response experiments in cell-based models.

| Compound | Assay Type | Species | Parameter | Value | Reference |

| Pentoprilat (CGS 13934) | In vivo pressor response to angiotensin I | Rat | IC50 | 3.6 x 10-7 M (0.11 µg/mL) | [2] |

Signaling Pathway

The primary mechanism of action for this compound's active metabolite, Pentoprilat, is the inhibition of the Angiotensin-Converting Enzyme (ACE). This intervention in the Renin-Angiotensin System (RAS) leads to a cascade of downstream effects, ultimately resulting in vasodilation and reduced blood pressure.

References

Methodological & Application

Pentopril Administration Protocol for Animal Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract